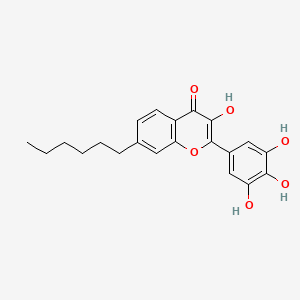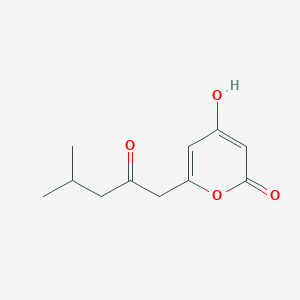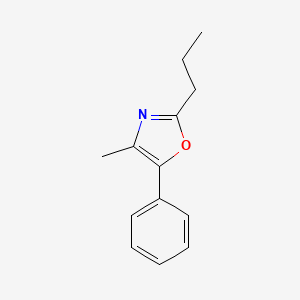
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol is an organic compound with the molecular formula C11H16O It is a cyclopentene derivative with a hydroxyl group and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, and may involve heating or the use of a solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in a high-purity form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a saturated cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclopentane derivatives.
Substitution: Formation of halogenated or alkylated cyclopentene derivatives.
Scientific Research Applications
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopentene ring play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The prop-2-en-1-yl substituent may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclopentenone: A structurally similar compound with a ketone group instead of a hydroxyl group.
cis-Jasmone: Another cyclopentene derivative with a similar structure but different substituents.
Uniqueness
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its hydroxyl group and prop-2-en-1-yl substituent make it a versatile compound for various applications and research studies.
Properties
CAS No. |
645421-44-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-4-8-5-6-9(10)7(8)2/h3,9-10H,1,4-6H2,2H3 |
InChI Key |
WTYFYXUJMOBCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


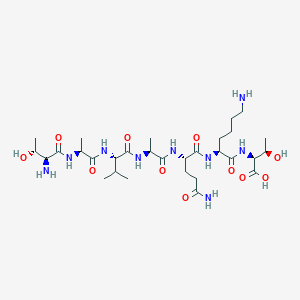
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)

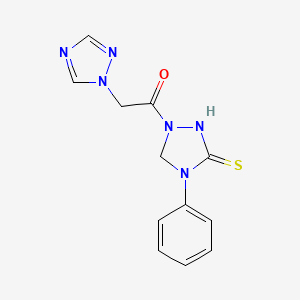
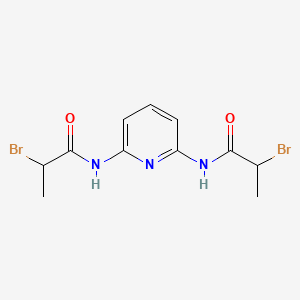
![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
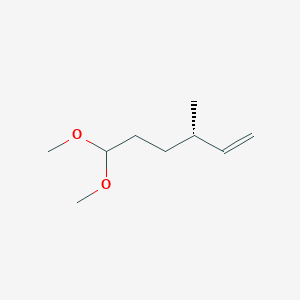
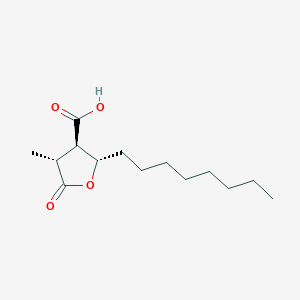
![5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587421.png)

